Mirogabalin

Description

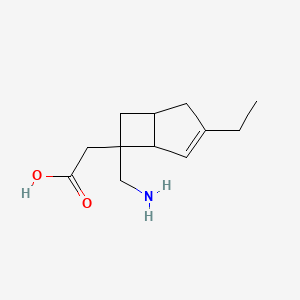

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15) |

InChI Key |

FTBQORVNHOIASH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN |

Origin of Product |

United States |

Mechanistic Elucidation of Mirogabalin S Pharmacological Action

Interaction with Auxiliary α2δ Subunits of Voltage-Gated Calcium Channels

Mirogabalin (B560033), similar to other gabapentinoids, functions as a selective ligand for the α2δ subunits of voltage-gated calcium channels. nih.govnih.govkoreamed.org This binding is crucial for its mechanism of action, which involves modulating calcium channel function and subsequent neurotransmitter release. nih.govpatsnap.comnih.govneuroservice.com

Structural analyses, including cryo-electron microscopy, have elucidated that this compound binds to a specific site within the extracellular dCache_1 domain of the α2δ-1 subunit. rcsb.orgproteopedia.orgnih.govjst.go.jp This binding site is a previously identified gabapentinoid binding site and contains a conserved amino acid binding motif. rcsb.orgproteopedia.orgnih.govjst.go.jppnas.org Key residues in this domain, including Y236, R241, W243, Y450, D452, T461, D491, W205, V207, Y217, W223, and L454 (in human sequence), have been identified as important for this compound binding through comprehensive alanine-scanning mutagenesis. nih.gov Hydrophobic interactions, particularly involving residues W205 and Y217, are critical for the recognition of this compound by α2δ-1. rcsb.orgnih.govjst.go.jp A slight conformational change occurs around residues near the hydrophobic group of this compound upon binding. rcsb.orgproteopedia.orgnih.gov

This compound exhibits potent and selective binding affinities for human α2δ subunits. nih.govtandfonline.comnih.gov While it binds to both α2δ-1 and α2δ-2 subunits, its binding affinity is generally higher than that of pregabalin (B1679071) for both subtypes. nih.govtandfonline.comfrontiersin.orgtandfonline.comsemanticscholar.org

In in vitro dissociation kinetic assays using 293A cells expressing human α2δ-1 or α2δ-2 subunits, this compound demonstrated lower equilibrium dissociation constants (Kd) compared to pregabalin, indicating higher binding affinity. nih.govtandfonline.comfrontiersin.orgfrontiersin.org The Kd values for this compound were determined to be 13.5 nmol/L for the α2δ-1 subunit and 22.7 nmol/L for the α2δ-2 subunit. nih.govnih.govtandfonline.comfrontiersin.orgtandfonline.comsemanticscholar.orgfrontiersin.orguj.edu.pl In contrast, pregabalin's Kd values were 62.5 nmol/L for α2δ-1 and 125.0 nmol/L for α2δ-2. nih.govtandfonline.comfrontiersin.orgfrontiersin.org While this compound shows higher affinity for α2δ-1 than α2δ-2, there is no clear subtype selectivity based solely on Kd values. tandfonline.comfrontiersin.org

Table 1: Dissociation Constants (Kd) for this compound and Pregabalin on Human α2δ Subunits

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) |

| This compound | 13.5 nih.govtandfonline.comfrontiersin.orgtandfonline.comsemanticscholar.orgfrontiersin.orguj.edu.pl | 22.7 nih.govtandfonline.comfrontiersin.orgtandfonline.comsemanticscholar.orgfrontiersin.orguj.edu.pl |

| Pregabalin | 62.5 nih.govtandfonline.comfrontiersin.orgfrontiersin.orguj.edu.pl | 125.0 nih.govtandfonline.comfrontiersin.orgfrontiersin.org |

A distinguishing characteristic of this compound is its dissociation kinetics from the α2δ subunits. This compound exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit. nih.govtandfonline.comnih.govfrontiersin.orgtandfonline.comsemanticscholar.orgfrontiersin.orguj.edu.plresearchgate.net The dissociation half-life (t1/2) for this compound from α2δ-1 is 11.1 hours, significantly longer than its t1/2 from α2δ-2, which is 2.4 hours. nih.govtandfonline.comfrontiersin.orgfrontiersin.orguj.edu.pl This contrasts with pregabalin, which shows similar dissociation half-lives of approximately 1.4 hours from both α2δ-1 and α2δ-2 subunits. nih.govtandfonline.comfrontiersin.orgfrontiersin.org Correspondingly, the dissociation rate constant (Koff) for this compound is 0.0627 h-1 for α2δ-1 and 0.2837 h-1 for α2δ-2. frontiersin.orgsemanticscholar.orgfrontiersin.org This slower dissociation from α2δ-1 is considered a key factor contributing to this compound's sustained analgesic effects. koreamed.orgtandfonline.comfrontiersin.orgsemanticscholar.orgfrontiersin.org

Table 2: Dissociation Kinetics of this compound and Pregabalin from Human α2δ Subunits

| Compound | Subunit | Dissociation Half-life (t1/2) | Dissociation Rate Constant (Koff) |

| This compound | α2δ-1 | 11.1 h nih.govtandfonline.comfrontiersin.orgfrontiersin.orguj.edu.pl | 0.0627 h-1 frontiersin.orgsemanticscholar.orgfrontiersin.org |

| This compound | α2δ-2 | 2.4 h nih.govtandfonline.comfrontiersin.orgfrontiersin.orguj.edu.pl | 0.2837 h-1 frontiersin.orgsemanticscholar.orgfrontiersin.org |

| Pregabalin | α2δ-1 | 1.4 h nih.govtandfonline.comfrontiersin.orgfrontiersin.org | 0.5051 h-1 semanticscholar.org |

| Pregabalin | α2δ-2 | 1.4 h nih.govtandfonline.comfrontiersin.orgfrontiersin.org | 0.5103 h-1 semanticscholar.org |

Differential Binding Affinities for α2δ-1 and α2δ-2 Subunits

Downstream Molecular and Cellular Effects

The binding of this compound to the α2δ subunits of VGCCs initiates a series of downstream molecular and cellular events that ultimately lead to its therapeutic effects. nih.govpatsnap.comnih.govneuroservice.comtandfonline.comfrontiersin.orgsemanticscholar.orgresearchgate.net

The primary downstream effect of this compound's binding to the α2δ subunit is the inhibition of presynaptic calcium (Ca2+) influx. nih.govpatsnap.comnih.govneuroservice.comtandfonline.comnih.govfrontiersin.orgsemanticscholar.orgresearchgate.net This inhibition is achieved through the modulation of voltage-gated calcium channels, particularly N-type calcium channels. nih.govneuroservice.comtandfonline.com Experimental studies using rat dorsal root ganglion (DRG) culture neurons have shown that this compound inhibits N-type calcium channel currents. nih.govkoreamed.orgneuroservice.comtandfonline.com For instance, this compound at 50 µM significantly inhibited calcium channel currents in rat DRG neurons, a more potent effect than pregabalin, which required 200 µM for similar inhibition. koreamed.orgneuroservice.comtandfonline.com By reducing calcium influx into the nerve terminal, this compound decreases the exocytosis of excitatory neurotransmitters such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP). nih.govpatsnap.comsemanticscholar.orgresearchgate.net This reduction in neurotransmitter release attenuates neuronal hyperexcitability in the brain and spinal cord, thereby dampening nociceptive signal propagation and contributing to its analgesic effects. nih.govpatsnap.comnih.govneuroservice.comresearchgate.net The modulation of neurotransmission by this compound occurs without directly inhibiting the neuron's baseline electrical excitability. patsnap.com Furthermore, this compound's binding to α2δ-1 may also modulate the trafficking process of VGCCs, potentially reducing the number of functional calcium channels at the neuronal membrane over time, further contributing to decreased neurotransmitter release and synaptic excitability. patsnap.comnih.gov

Modulation of Voltage-Gated Calcium Channel Trafficking

This compound demonstrates selective and potent binding affinities for the α2δ subunits of VGCCs, particularly the α2δ-1 subunit, which is highly expressed in the dorsal root ganglia (DRG) and plays a critical role in neuropathic pain development nih.govpatsnap.comresearchgate.netnih.govmdpi.comdiabetesjournals.orgnih.govwebsite-files.comthieme-connect.com. This binding leads to a reduction in calcium (Ca2+) influx into neurons nih.govpatsnap.commdpi.comdiabetesjournals.orgwebsite-files.com.

The mechanism involves multiple levels of VGCC modulation:

Inhibition of Anterograde Trafficking: this compound inhibits the forward (anterograde) trafficking of VGCCs from the endoplasmic reticulum through the Golgi complex to the cell membrane nih.govsemanticscholar.orgkoreamed.orgresearchgate.net. This action reduces the number of functional calcium channels available at the neuronal membrane patsnap.comnih.gov.

Inhibition of Endosomal Recycling: The compound also inhibits the Rab-11-dependent final recycling of endosomal VGCCs intracellularly, further contributing to reduced excitatory neurotransmitter release in the synapse nih.govsemanticscholar.orgresearchgate.netepain.org.

Differential Dissociation Rates: A key characteristic of this compound is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit researchgate.netnih.govmdpi.comdiabetesjournals.orgwebsite-files.comepain.orgresearchgate.net. This prolonged binding to α2δ-1 is hypothesized to contribute to its sustained analgesic effects and a wider safety margin regarding central nervous system (CNS) side effects, as α2δ-2 binding is implicated in such effects researchgate.netnih.govmdpi.comdiabetesjournals.orgwebsite-files.comepain.orgresearchgate.net.

The binding affinities and dissociation rates of this compound and pregabalin for the α2δ-1 and α2δ-2 subunits highlight these differences:

Table 1: Binding Affinities and Dissociation Rates of this compound and Pregabalin

| Compound | Target Subunit | Dissociation Constant (Kd) | Dissociation Rate (Koff) | Dissociation Half-Life (t1/2) |

| This compound | α2δ-1 | 13.5 nmol/L nih.gov | 0.0627 per hour nih.gov | 11.1 hours nih.gov |

| This compound | α2δ-2 | 22.7 nmol/L nih.gov | 0.2837 per hour nih.gov | 2.4 hours nih.gov |

| Pregabalin | α2δ-1 | 62.5 nmol/L nih.gov | 0.5051 per hour nih.gov | - |

| Pregabalin | α2δ-2 | 125.0 nmol/L nih.gov | 0.5103 per hour nih.gov | - |

Reduction of Excitatory Neurotransmitter Release

The reduction in presynaptic Ca2+ influx, mediated by this compound's binding to the α2δ subunits, directly leads to an inhibition of excitatory neurotransmitter release from presynaptic neuron endings nih.govpatsnap.comresearchgate.netmdpi.comdiabetesjournals.orgnih.govwebsite-files.compatsnap.comresearchgate.netinceptapharma.com. This curtailed release of neurotransmitters is a fundamental mechanism underlying this compound's analgesic effects patsnap.commdpi.comnih.govwebsite-files.compatsnap.com.

Specific Neurotransmitters Affected (e.g., Glutamate, Substance P, Calcitonin Gene-Related Peptide (CGRP))

This compound significantly reduces the synaptic release of several key excitatory neurotransmitters involved in pain signaling:

Glutamate: this compound effectively decreases the release of glutamate, a central excitatory neurotransmitter whose excessive release is associated with central sensitization in neuropathic conditions patsnap.comnih.govdiabetesjournals.orgwebsite-files.comsemanticscholar.orgkoreamed.orgresearchgate.netpatsnap.comfrontiersin.orgfrontiersin.orgneuroservice.com. Furthermore, this compound stimulates the uptake of glutamate by excitatory amino acid transporters (EAATs) extracellularly semanticscholar.orgresearchgate.netfrontiersin.org.

Substance P: The release of Substance P, a neuropeptide involved in pain transmission, is also inhibited by this compound nih.govpatsnap.comdiabetesjournals.orgwebsite-files.compatsnap.comneuroservice.com.

Calcitonin Gene-Related Peptide (CGRP): this compound has been shown to inhibit the release of CGRP, another important mediator in the transmission of pain signals nih.govpatsnap.comwebsite-files.comneuroservice.com.

Norepinephrine (B1679862): Inhibition of norepinephrine release has also been observed as part of this compound's mechanism of action diabetesjournals.orgpatsnap.com.

Attenuation of Neuronal Hyperexcitability in Dorsal Root Ganglia (DRG) and Central Nervous System (CNS)

This compound's pharmacological action extends to attenuating neuronal hyperexcitability in both the DRG and the CNS. By modulating VGCCs, this compound reduces neurotransmission in the DRG nih.govresearchgate.netwebsite-files.com. This inhibition of neurotransmitter release subsequently decreases the hyperexcitability of CNS neurons, contributing to its analgesic, anxiolytic, and anticonvulsant effects nih.govpatsnap.comresearchgate.netnih.govwebsite-files.cominceptapharma.com.

In in vitro studies using cultured rat DRG neurons, this compound has been shown to inhibit N-type calcium channel currents nih.govresearchgate.netkoreamed.orgfrontiersin.orgneuroservice.comresearchgate.netnih.gov. This direct inhibition of calcium channel currents is considered a key aspect of its acute analgesic effects thieme-connect.comnih.gov.

Table 2: Inhibition of N-type Calcium Channel Currents in Rat DRG Neurons

| Compound | Concentration (μmol/L) | Effect on N-type Calcium Channel Currents | Reference |

| This compound | 50 | Inhibited | frontiersin.orgneuroservice.comresearchgate.netnih.gov |

| Pregabalin | 200 | Inhibited | frontiersin.orgneuroservice.comresearchgate.netnih.gov |

This compound's ability to reduce synaptic plasticity and hyperexcitability within pain pathways is pivotal in dampening the aberrant neuronal activity characteristic of chronic neuropathic pain patsnap.com. Furthermore, studies in rat models of spinal cord injury have demonstrated that this compound produces potent and long-lasting analgesic effects, suggesting its efficacy in treating central neuropathic pain researchgate.netepain.orgfrontiersin.org.

Proposed Indirect Mechanistic Contributions

Beyond its direct modulation of VGCCs and neurotransmitter release, this compound is also proposed to exert indirect mechanistic contributions to pain relief.

Potential Anti-Inflammatory Effects

This compound may contribute to pain relief through indirect anti-inflammatory effects epain.orgfrontiersin.orgnih.gov. Recent research indicates that this compound can prevent spinal microglia/macrophage activation, which is a significant component of neuroimmune disorders and contributes to pain sensitization frontiersin.orgnih.govresearchgate.net. It also suppresses astroglia and neutrophil infiltration and reduces the levels of pronociceptive chemokines, such as CCL2 and CCL5, in models of neuropathic pain frontiersin.orgnih.govresearchgate.net.

Stimulation of Downstream Signal Inhibition Pathways

This compound is believed to stimulate downstream signal inhibition pathways epain.orgfrontiersin.orgnih.gov. This may involve the recruitment of the descending noradrenergic pain inhibitory system through the spinal activation of α2-adrenergic receptors frontiersin.org. Additionally, this compound has been shown to modulate intracellular pathways, including the p38MAPK pathway, which is relevant to nociceptive transmission frontiersin.orgnih.govresearchgate.net.

Preclinical Pharmacological Characterization of Mirogabalin

In Vitro Pharmacodynamics

Mirogabalin (B560033) exhibits selective and potent binding affinities for the α2δ subunits of VGCCs. nih.gov Specifically, it binds to both human and rat α2δ-1 and α2δ-2 subunits. nih.govtandfonline.com A notable characteristic of this compound's binding is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, a feature that distinguishes it from pregabalin (B1679071) and is thought to contribute to its sustained analgesic effects. tandfonline.comnih.govdiabetesjournals.orgnih.govresearchgate.net The dissociation constants (Kd) for this compound have been determined as 13.5 nmol/L for the α2δ-1 subunit and 22.7 nmol/L for the α2δ-2 subunit. nih.gov For comparison, the Kd for pregabalin in human α2δ-1 subunit is 62.5 nmol/L, indicating this compound's higher potency. nih.gov

Table 1: Dissociation Constants (Kd) of this compound for α2δ Subunits

| Subunit | Kd (nmol/L) |

| α2δ-1 | 13.5 nih.gov |

| α2δ-2 | 22.7 nih.gov |

Inhibition of N-type Calcium Channel Currents in Cultured Neurons (e.g., Rat Dorsal Root Ganglia Neurons)

This compound has been shown to inhibit N-type calcium channel currents in cultured rat dorsal root ganglia (DRG) neurons. frontiersin.orgnih.govmdpi.comresearchgate.netneuroservice.comnih.gov In in vitro studies, this compound at a concentration of 50 µmol/L significantly inhibited N-type calcium channel currents in rat DRG neurons. frontiersin.orgmdpi.comresearchgate.netneuroservice.comnih.gov For comparison, pregabalin required a higher concentration of 200 µmol/L to achieve similar inhibition. frontiersin.orgmdpi.comresearchgate.netneuroservice.comnih.gov This indicates that this compound is more potent in inhibiting these currents. mdpi.comresearchgate.net The inhibition of N-type calcium channel currents by this compound is believed to contribute to its analgesic effects by reducing calcium influx and neurotransmitter release in presynaptic neuron endings. nih.govneuroservice.comresearchgate.net Furthermore, this compound has also been observed to inhibit both transient (INa(T)) and late (INa(L)) components of voltage-gated Na+ currents in pituitary tumor (GH3) cells in a concentration-dependent manner, with IC50 values of 19.5 µM and 7.3 µM, respectively. frontiersin.orgmdpi.com

Table 2: Inhibition of N-type Calcium Channel Currents in Rat DRG Neurons

| Compound | Concentration for Inhibition |

| This compound | 50 µmol/L frontiersin.orgmdpi.comresearchgate.netneuroservice.comnih.gov |

| Pregabalin | 200 µmol/L frontiersin.orgmdpi.comresearchgate.netneuroservice.comnih.gov |

In Vivo Efficacy in Animal Models of Neuropathic Pain

This compound has demonstrated potent and long-lasting analgesic effects across various animal models of neuropathic pain. tandfonline.comingentaconnect.comnih.gov Its efficacy is attributed to its unique binding characteristics to the α2δ subunits, particularly the slower dissociation from α2δ-1. tandfonline.comnih.gov

Models of Diabetic Neuropathy (e.g., Streptozotocin-Induced Diabetic Rats)

In models of diabetic neuropathy, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound has shown potent and sustained analgesic effects. tandfonline.comnih.govdiabetesjournals.orgnih.govuj.edu.pl Studies have indicated that this compound exerts a more potent and sustained analgesic effect than pregabalin in STZ-induced diabetic rats. tandfonline.com For instance, the 50% effective dose (ED50) values for the analgesic effects of this compound and pregabalin on Day 1 were 4.4 mg/kg and 26.8 mg/kg, respectively, demonstrating this compound's approximately 6-fold greater potency. tandfonline.com Oral administration of this compound (2.5, 5, or 10 mg/kg, twice daily) for 5 days in diabetic rats significantly increased the paw withdrawal threshold, with effects comparable to normal rats for several hours. tandfonline.com

Table 3: ED50 Values in STZ-Induced Diabetic Rats (Day 1)

| Compound | ED50 (mg/kg) |

| This compound | 4.4 tandfonline.com |

| Pregabalin | 26.8 tandfonline.com |

Models of Nerve Injury-Induced Pain (e.g., Partial Sciatic Nerve Ligation)

This compound has shown significant analgesic effects in models of nerve injury-induced pain, such as partial sciatic nerve ligation (PSL) rats. frontiersin.orgtandfonline.comnih.govmims.com In PSL rats, oral administration of this compound (1, 3, and 10 mg/kg) increased the paw withdrawal threshold to mechanical stimulation. tandfonline.com The effects of this compound at 3 mg/kg and 10 mg/kg peaked at 4 hours and remained effective for 6–8 hours, demonstrating a more sustained analgesic effect compared to pregabalin. tandfonline.com this compound has also been shown to decrease pain-like behaviors by inhibiting microglial/macrophage activation and reducing levels of pronociceptive chemokines like CCL2 and CCL5 in a chronic constriction injury (CCI) mouse model of sciatic nerve injury. mdpi.comresearchgate.net Furthermore, this compound (20 µM) significantly decreased enhanced excitatory post-synaptic current (EPSC) amplitude and area in the spinal dorsal horn (SDH) after peripheral nerve injury, suggesting α2δ-1 involvement in aberrant excitatory transmission. frontiersin.org

Models of Spinal Cord Injury-Induced Pain

This compound has demonstrated potent and long-lasting analgesic effects in rat models of spinal cord injury (SCI), which serve as experimental models for central neuropathic pain. ingentaconnect.comuj.edu.plnih.govnih.govepain.org A single oral administration of this compound (2.5, 5, or 10 mg/kg) significantly increased the paw withdrawal threshold in SCI rats, with effects remaining significant for 6 to 8 hours after administration. ingentaconnect.comuj.edu.plnih.govmdpi.com The area under the curve (AUC) of the paw withdrawal threshold was also significantly higher in treated animals compared to the control group. ingentaconnect.comnih.gov These findings suggest that this compound may provide effective pain relief for central neuropathic pain. ingentaconnect.comnih.govnih.gov

Analgesic Effects on Specific Nociceptive Modalities (e.g., Tactile Allodynia, Heat Nociceptive Threshold)

This compound effectively attenuates tactile allodynia in various neuropathic pain models, including those induced by streptozotocin, paclitaxel, and chronic constriction injury. mdpi.comresearchgate.netepain.orgnih.govscite.airesearchgate.netnih.govresearchgate.net In a mouse model of diabetic neuropathy, a lower dose of this compound (10 mg/kg) was able to attenuate tactile allodynia. nih.gov In a chronic constriction injury (CCI) mouse model, a single administration of this compound diminished tactile hypersensitivity more effectively than pregabalin. researchgate.net this compound also elevates the heat nociceptive threshold in mice. nih.govscite.airesearchgate.netnih.gov In the oxaliplatin (B1677828) model, this compound reduced cold-exacerbated pain. nih.govscite.airesearchgate.net

Table 4: Effects of this compound on Nociceptive Modalities in Animal Models

| Nociceptive Modality | Effect of this compound | Animal Model(s) |

| Tactile Allodynia | Attenuated mdpi.comresearchgate.netepain.orgnih.govscite.airesearchgate.netnih.govresearchgate.net | STZ-induced diabetic mice, Paclitaxel-induced neuropathic mice, CCI mice researchgate.netnih.gov |

| Heat Nociceptive Threshold | Elevated nih.govscite.airesearchgate.netnih.gov | Mice nih.gov |

| Cold-Exacerbated Pain | Reduced nih.govscite.airesearchgate.net | Oxaliplatin model (mice) nih.gov |

Preclinical Pharmacological Effects in Fibromyalgia Animal Models

This compound has been extensively evaluated in various experimental animal models to characterize its pharmacological effects, particularly in conditions mimicking fibromyalgia. Studies have utilized models such as the intermittent cold stress (ICS) model in mice and the unilateral intramuscular acidic saline injection (Sluka) model in rats mdpi.comnih.govresearchgate.net.

In both the ICS and Sluka models, chronic mechanical hypersensitivity, characterized by long-lasting increases in pain response score or decreases in pain threshold to von Frey stimulation, was observed nih.gov. Oral administration of this compound at doses of 1, 3, or 10 mg/kg consistently alleviated this mechanical hypersensitivity in a dose-dependent manner. The significant effects of this compound persisted for up to 6 to 8 hours following administration mdpi.comnih.govresearchgate.net. For comparative purposes, pregabalin, another α2δ ligand, also demonstrated a significant reduction in mechanical hypersensitivity when administered orally at a dose of 30 mg/kg nih.govresearchgate.net.

Beyond its analgesic properties, this compound also exhibited anxiolytic-like effects in the Sluka model rats. It effectively alleviated anxiety-like behaviors, as assessed in the open field test and elevated plus maze test, suggesting a potential role in addressing the anxiety comorbidities often associated with fibromyalgia mdpi.comnih.gov.

Table 1: Preclinical Effects of this compound in Fibromyalgia Animal Models

| Animal Model | Method of Induction | This compound Dose (Oral) | Observed Effect | Duration of Effect | Comparator (Dose) |

| ICS Model (Mice) | Intermittent cold stress | 1, 3, 10 mg/kg | Alleviated mechanical hypersensitivity | 6-8 hours | Pregabalin (30 mg/kg) |

| Sluka Model (Rats) | Unilateral intramuscular acidic saline injection | 1, 3, 10 mg/kg | Alleviated mechanical hypersensitivity, Anxiolytic-like effects | 6-8 hours | Pregabalin (30 mg/kg) |

Neurobiological Basis of Preclinical Efficacy

This compound, classified as a novel voltage-gated Ca2+ channel (VGCC) α2δ ligand, exerts its therapeutic effects primarily by binding to the α2δ subunit of these channels frontiersin.orgfrontiersin.orgnih.govpatsnap.com. This interaction is crucial for its mechanism of action, leading to a sustained reduction in the release of excitatory neurotransmitters patsnap.com.

Supraspinal and Spinal Actions on Nociceptive Transmission

This compound has demonstrated analgesic effects through both supraspinal (brain) and spinal (spinal cord) actions on nociceptive transmission frontiersin.orgnih.govresearchgate.net. When administered systemically via intraperitoneal (i.p.) injection or locally through intracerebroventricular (i.c.v.) or intrathecal (i.t.) routes in mice, this compound effectively reduced thermal (plantar test) and mechanical (von Frey test) hypersensitivity induced by partial sciatic nerve ligation researchgate.netnih.gov.

Further investigations using the rat formalin test, an acute inflammatory pain model, indicated that the analgesic effect of this compound is mediated by spinal action, while its inhibitory effect on locomotor activity appears to be mediated by supraspinal brain regions researchgate.net. Moreover, this compound has been shown to mitigate neuroinflammation at the spinal cord level. In a chronic constriction injury (CCI) mouse model, repeated administration of this compound strongly prevented spinal microglia/macrophage activation, slightly suppressed astroglia and neutrophil infiltration, and reduced the levels of p38MAPK, a signaling molecule associated with neuropathic pain. Additionally, it significantly diminished the levels of pronociceptive chemokines CCL2 and CCL5 frontiersin.orgresearchgate.net.

Recruitment of the Descending Noradrenergic Pain Inhibitory System

A key component of this compound's supraspinal analgesic effects involves the recruitment of the descending noradrenergic pain inhibitory system frontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com. This crucial pain modulation pathway originates from the locus coeruleus (LC) in the brainstem and projects to the dorsal horn of the spinal cord, playing a significant role in the analgesic mechanisms of gabapentinoids mdpi.com.

Evidence supporting this mechanism comes from studies where the analgesic effects of this compound were significantly attenuated by pretreatment with yohimbine (B192690) hydrochloride, an α2-adrenoceptor antagonist researchgate.netnih.govtandfonline.comtandfonline.com. For instance, the analgesic effects of this compound (30 mg/kg i.p. or 30 µg i.c.v.) were largely reduced in mice pretreated with intrathecal yohimbine hydrochloride (3 µg) researchgate.netnih.govtandfonline.comtandfonline.com. These findings clearly indicate that this compound operates, at least in part, via the activation of the descending noradrenergic pain inhibitory system researchgate.netnih.gov.

Impact of α2δ-1 Subunit Binding on Preclinical Analgesic Efficacy (e.g., R217A Mutant Mice Studies)

This compound exhibits a distinct binding profile, showing selective and potent binding affinities for the α2δ-1 subunit of VGCCs compared to the α2δ-2 subunit frontiersin.orgfrontiersin.orgnih.govpatsnap.comguidetopharmacology.orgmdpi.com. This selectivity is further characterized by a comparatively slower dissociation rate from α2δ-1 (dissociation rate constant [Koff] = 0.0627 h−1) than from α2δ-2 (Koff = 0.2837 h−1) frontiersin.orgfrontiersin.orgnih.gov. This unique and slower dissociation from the α2δ-1 subunit is believed to contribute to its sustained analgesic effects frontiersin.orgfrontiersin.orgnih.gov.

The critical role of α2δ-1 subunit binding in this compound's preclinical analgesic efficacy has been definitively demonstrated through studies utilizing R217A mutant mice frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com. These mice possess a genetic mutation where arginine at position 217 in the α2δ-1 subunit is replaced with alanine, leading to a significant reduction in binding affinity to the α2δ-1 protein frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com. In these R217A mutant mice, this compound lost its supraspinal analgesic effects frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com. Specifically, the analgesic effects of this compound (30 µg, i.c.v.) on mechanical hypersensitivity were almost completely suppressed researchgate.netnih.govtandfonline.com. This compelling evidence indicates that binding to the α2δ-1 subunit, particularly at supraspinal levels, is essential for the pain-relieving effects of this compound frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com.

Further supporting the specificity of α2δ-1 binding, the analgesic effect of this compound (10 mg/kg, p.o.) was observed in α2δ-2 (R282A) mutant mice (where arginine at position 282 on the α2δ-2 subunit is substituted with alanine) as well as in wild-type mice tandfonline.comtandfonline.com. This confirms that this compound primarily exerts its analgesic effect through binding to the α2δ-1 subunit, rather than the α2δ-2 subunit tandfonline.comtandfonline.com.

Table 2: Impact of α2δ Subunit Binding on this compound's Analgesic Efficacy

| Subunit | This compound Binding Affinity | Dissociation Rate (Koff) | Effect on Analgesia in Mutant Mice (R217A for α2δ-1, R282A for α2δ-2) | Conclusion on Analgesic Efficacy |

| α2δ-1 | High frontiersin.orgfrontiersin.orgnih.govpatsnap.comguidetopharmacology.orgmdpi.com | Slower (0.0627 h−1) frontiersin.orgfrontiersin.orgnih.gov | Supraspinal analgesic effects lost in R217A mutant mice frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com | Essential for pain relief frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.com |

| α2δ-2 | Lower frontiersin.orgfrontiersin.orgnih.govpatsnap.com | Faster (0.2837 h−1) frontiersin.orgfrontiersin.orgnih.gov | Analgesic effects observed in R282A mutant mice tandfonline.comtandfonline.com | Not primary for analgesic effect tandfonline.comtandfonline.com |

Structure Activity Relationship Sar of Mirogabalin

Key Structural Features and Their Role in α2δ-1 Ligand Recognition

Mirogabalin (B560033) is characterized as a novel gabapentinoid featuring a hydrophobic bicyclo substituent on its γ-aminobutyric acid moiety. This structural characteristic is pivotal for its recognition and binding to the α2δ-1 subunit researchgate.netnih.govpdbj.orgrcsb.orgresearchgate.netproteopedia.org. Comprehensive structural analyses, including cryo-electron microscopy, have illuminated the precise manner in which this compound engages with its target.

The hydrophobic bicyclo substituent of this compound is a critical determinant of its binding affinity to the α2δ-1 subunit researchgate.netnih.govpdbj.orgrcsb.orgresearchgate.netproteopedia.org. Research indicates that the size and conformational rigidity of the lipophilic moiety within gabapentinoids are strictly limited for optimal binding to α2δ-1. Specifically, a conformationally rigid bicyclo[3.2.0]heptane/heptene with a cis-fusion has been identified as the most preferred structure for strong binding researchgate.net. This suggests that the bicyclic system of this compound contributes significantly to its potent and selective interaction. Mutagenesis studies further underscore the importance of this hydrophobic group, as alterations in the corresponding binding pocket significantly impact this compound's binding affinity researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.orgresearchgate.net.

This compound binds to a well-established gabapentinoid binding site located within the extracellular dCache_1 domain of the α2δ-1 subunit. This site contains a conserved amino acid binding motif researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.org. Conserved residues within this motif form crucial interactions with the carboxyl and amino groups of this compound researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.org.

Mutagenesis binding assays have specifically identified residues Tryptophan 205 (W205) and Tyrosine 217 (Y217) within the hydrophobic interaction region as critical for this compound binding researchgate.netnih.govrcsb.org. Beyond these, a comprehensive alanine-scanning mutagenesis analysis has pinpointed several other important residues in the human α2δ-1 sequence, including Tyrosine 236 (Y236), Arginine 241 (R241), Tryptophan 243 (W243), Tyrosine 450 (Y450), Aspartate 452 (D452), Threonine 461 (T461), Aspartate 491 (D491), Valine 207 (V207), Tryptophan 223 (W223), and Leucine 454 (L454) nih.gov. The conserved amino acid binding motif in the first dCache_1 domain of α2δ-1 includes a YxxxRxWY sequence in its initial part and a Y...D sequence in its latter part. Notably, Arginine 241 (R241) and Aspartate 491 (D491) are particularly important for the ability of gabapentin (B195806) to inhibit α2δ-1 trafficking and function tandfonline.comtandfonline.com.

Table 1: Critical Amino Acid Residues for this compound Binding to α2δ-1

| Residue | Location/Role | Reference |

| W205 | Hydrophobic Interaction Region | researchgate.netnih.govrcsb.org |

| Y217 | Hydrophobic Interaction Region | researchgate.netnih.govrcsb.org |

| Y236 | Binding Site | nih.gov |

| R241 | Conserved Amino Acid Binding Motif | nih.govtandfonline.comtandfonline.com |

| W243 | Binding Site | nih.gov |

| Y450 | Binding Site | nih.gov |

| D452 | Binding Site | nih.gov |

| T461 | Binding Site | nih.gov |

| D491 | Conserved Amino Acid Binding Motif | nih.govtandfonline.comtandfonline.com |

| V207 | Binding Site | nih.gov |

| W223 | Binding Site | nih.gov |

| L454 | Binding Site | nih.gov |

Conformational Changes in α2δ-1 Upon this compound Binding

Cryo-electron microscopy studies have provided insights into the structural dynamics of α2δ-1 upon this compound binding. These studies indicate that a slight conformational change occurs around the residues in close proximity to the hydrophobic group of this compound upon its engagement with α2δ-1 researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.org. However, it is important to note that some research suggests no discernible or significant conformational change is observed in the α2δ-1 subunit upon binding to gabapentin or this compound tandfonline.com. This apparent discrepancy highlights an ongoing area of investigation regarding the precise mechanism by which gabapentinoids, including this compound, regulate the function of neuronal voltage-gated calcium channels in the absence of a substantial conformational alteration tandfonline.com.

Mutagenesis Studies and Binding Affinity Alterations

Mutagenesis studies have been instrumental in dissecting the specific interactions between this compound and the α2δ-1 subunit, as well as understanding its selectivity across different α2δ isoforms.

The A215L mutation, which involves substituting Alanine at position 215 with Leucine, was specifically introduced to decrease the volume of the hydrophobic pocket within the α2δ-1 binding site. This mutation predictably suppressed the binding of this compound researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.orgresearchgate.net. Furthermore, this alteration concurrently promoted the binding of L-Leucine, a ligand characterized by a smaller hydrophobic substituent compared to this compound researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.orgresearchgate.net. This finding strongly supports the critical role of the hydrophobic pocket and its precise volume in accommodating this compound's bicyclo substituent.

This compound exhibits distinct binding affinities across the different α2δ isoforms. It demonstrates selective binding affinities to both α2δ-1 and α2δ-2 subunits, with a higher affinity for α2δ-1. The equilibrium dissociation constant (Kd) for this compound binding to α2δ-1 is reported as 13.5 nmol/L, while for α2δ-2, it is 22.7 nmol/L nih.govnih.gov. In comparison to pregabalin (B1679071), this compound not only shows higher binding affinity but also a slower dissociation rate from α2δ-1 than from α2δ-2 nih.govnih.govresearchgate.net. Specifically, pregabalin has Kd values of 62.5 nmol/L for α2δ-1 and 125.0 nmol/L for α2δ-2 nih.gov.

Table 2: Binding Affinities (Kd) and Dissociation Rates of Gabapentinoids to α2δ Isoforms

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | α2δ-1 Dissociation t½ (h) | α2δ-2 Dissociation t½ (h) | Reference |

| This compound | 13.5 | 22.7 | 11.1 | 2.4 | nih.govnih.gov |

| Pregabalin | 62.5 | 125.0 | 1.4 | 1.4 | nih.gov |

| Gabapentin | 59 | 153 | N/A | N/A | researchgate.netnih.gov |

Alterations of residues within the hydrophobic interaction region of α2δ-1 to mimic those found in other α2δ isoforms (α2δ-2, α2δ-3, and α2δ-4) resulted in suppressed this compound binding researchgate.netnih.govpdbj.orgrcsb.orgproteopedia.orgresearchgate.net. Notably, α2δ-3 and α2δ-4 isoforms are recognized as gabapentin-insensitive nih.govpdbj.orgrcsb.orgresearchgate.netproteopedia.orgresearchgate.netresearchgate.net. The observed suppression of this compound binding upon mimicking these gabapentin-insensitive isoforms further reinforces the critical role of hydrophobic interactions in the specific recognition and binding of this compound to α2δ-1. Gabapentin itself binds to α2δ-1 and α2δ-2, but not to α2δ-3 or α2δ-4 researchgate.netnih.gov.

Synthetic Methodologies and Chemical Development of Mirogabalin

Challenging Structural Features for Chemical Synthesis

Mirogabalin's molecular design incorporates features that make its synthesis particularly demanding.

A defining characteristic of This compound (B560033) is its highly strained bicyclo[3.2.0]heptane skeleton chemrxiv.orgresearchgate.netresearchgate.net. This bicyclic system, despite the compound's relatively small molecular size, contributes significantly to the synthetic difficulty, requiring precise control over reaction conditions and intermediates chemrxiv.orgresearchgate.net. The unique structural constraints of this skeleton are a primary focus in designing synthetic routes.

This compound possesses three contiguous stereogenic centers chemrxiv.orgresearchgate.netresearchgate.net. The presence of multiple, adjacent stereogenic centers in a molecule poses formidable challenges in chemical synthesis, as the absolute and relative configurations of these centers are crucial for the compound's biological activity and must be precisely controlled researchgate.net. Achieving high stereoselectivity and diastereocontrol is a critical aspect of this compound's chemical development.

Original Synthetic Routes (e.g., Daiichi-Sankyo's Method)

The foundational synthetic route for this compound was developed by Daiichi-Sankyo Co., Ltd. chemrxiv.orgresearchgate.net. This original process established a pathway for constructing the complex bicyclic framework and introducing the necessary functionalities.

The Daiichi-Sankyo synthesis involves several key intermediates and reaction steps:

Optically Active Bicyclo Ketone: The process typically begins with the formation of a racemic bicyclo ketone, denoted as (rac)-2 chemrxiv.org. This racemic intermediate is often synthesized through reactions such as Claisen rearrangement or Aza-Claisen rearrangement of prenal derivatives chemrxiv.org. To achieve the required stereopurity, the racemic bicyclo ketone (rac)-2 undergoes optical resolution. Various methods have been employed for this resolution, including enzymatic processes, salt crystallization, and asymmetric aldol (B89426) methods, to yield the enantiomerically pure (–)-2 chemrxiv.org. An alternative approach for manufacturing involves an organocatalytic kinetic resolution of the racemic bicyclic ketone as a pivotal step researchgate.net.

Knoevenagel Condensation: A crucial step in the original route is the Knoevenagel condensation, which transforms the optically active bicyclo ketone (–)-2 into diethyl cyclobutylidene malonate 3 chemrxiv.org. This reaction is a modified Aldol Condensation, involving the nucleophilic addition between a ketone and an active hydrogen compound in the presence of a basic catalyst, followed by dehydration to yield an α,β-unsaturated carbonyl compound sigmaaldrich.com. In the context of this compound synthesis, this condensation is conducted with diethyl malonate in cyclopentyl methyl ether (CPME). The use of a specific ratio of titanium tetrachloride and titanium isopropoxide (3:1) is critical to suppress the undesired precipitation of insoluble titanium complexes, leading to high yields (85–92%) .

Subsequent Transformations: Following the Knoevenagel condensation, the synthesis proceeds through further transformations. These include sequential decarboxylation and hydrolysis mediated by potassium hydroxide (B78521) (KOH) in ethanol (B145695) to yield a γ-cyano acid . Subsequent benzylamine (B48309) salt formation (7) facilitates crystallization and removal of impurities . The nitrile moiety is then reduced to a primary amine through high-pressure hydrogenation utilizing sponge cobalt . The final step involves besylate salt crystallization in anisole, which yields this compound besylate with high purity (≥99.5%) .

Alternative Stereoselective Synthesis Approaches

Given the complexities and potential industrial risks associated with certain reagents in the original Daiichi-Sankyo method, alternative stereoselective synthesis approaches have been developed for industrial production chemrxiv.orgresearchgate.netacs.orgthieme-connect.comsynthical.comchemrxiv.org. These alternatives aim to provide a more robust and efficient commercial supply chain chemrxiv.orgthieme-connect.com.

One notable alternative synthesis involves a key strategy for introducing a two-carbon unit. This is achieved through the stereoselective 1,4-addition of lithioacetonitrile to alkylidene malonate chemrxiv.orgresearchgate.netacs.orgthieme-connect.comsynthical.comchemrxiv.org. This reaction is designed to efficiently generate lithioacetonitrile, which then undergoes 1,4-selective addition to the alkylidene malonate with good yield and stereoselectivity, avoiding competitive 1,2-addition researchgate.net.

Following this addition, the synthesis incorporates a one-carbon degradation step via Hofmann rearrangement chemrxiv.orgresearchgate.netacs.orgthieme-connect.comsynthical.comchemrxiv.org. The precursor required for the Hofmann rearrangement is prepared from the 1,4-adduct through a one-pot reaction sequence that includes decarboxylation, hydrolysis, and hydration chemrxiv.orgresearchgate.netacs.orgsynthical.comchemrxiv.org. This Hofmann rearrangement step is crucial for shortening the carbon chain after the cyanoethylation, leading to the desired product with high enantiomeric retention . This approach represents a significant advancement in addressing potential risks and improving the efficiency of this compound's industrial synthesis thieme-connect.com.

One-Carbon Degradation through Hofmann Rearrangement

A key step in the alternative synthetic routes for this compound involves a one-carbon degradation process, specifically utilizing the Hofmann rearrangement thieme-connect.comchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.net. This rearrangement is strategically employed to truncate a two-carbon chain, which is introduced earlier in the synthesis, to yield the final this compound structure thieme-connect.comchemrxiv.org. The precursor for this Hofmann rearrangement is typically an amide, which is prepared from a 1,4-adduct through a series of one-pot transformations chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.net. The Hofmann rearrangement itself involves the conversion of a primary amide to a primary amine with the loss of a carbon atom, often facilitated by reagents such as sodium hypochlorite (B82951) (NaClO) and sodium hydroxide (NaOH) in water thieme-connect.com.

One-Pot Transformations (e.g., Decarboxylation, Hydrolysis, Hydration)

The synthesis of this compound often incorporates efficient one-pot transformations to prepare the necessary precursor for the Hofmann rearrangement thieme-connect.comchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.net. A common sequence involves decarboxylation, hydrolysis, and hydration reactions conducted in a single reaction vessel thieme-connect.comchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgresearchgate.net.

Specifically, an intermediate containing an ethyl malonate unit undergoes decarboxylation, often initiated by heating with aqueous potassium hydroxide in ethanol thieme-connect.comchemrxiv.org. This decarboxylation is sometimes concomitant with partial saponification thieme-connect.com. Following this, complete saponification (hydrolysis) is achieved by further addition of aqueous potassium hydroxide thieme-connect.comchemrxiv.org. Finally, nitrile hydration is performed by adding hydrogen peroxide under basic conditions, converting a nitrile moiety to an amide, which serves as the substrate for the subsequent Hofmann rearrangement thieme-connect.comchemrxiv.org. This integrated one-pot approach significantly improves efficiency and yield in the synthesis process thieme-connect.comchemrxiv.org.

Considerations for Robust Commercial Production

The development of synthetic routes for this compound has been driven by the need for robust commercial production thieme-connect.comchemrxiv.orgresearchgate.net. Key considerations include mitigating potential risks associated with original synthesis methods and ensuring a consistent and high-quality supply thieme-connect.com.

Industrial production strategies for this compound often focus on achieving high stereoselectivity and purity, given the compound's intricate structure with multiple asymmetric centers researchgate.netresearchgate.net. Approaches such as asymmetric synthesis, which leverages chiral catalysts to produce enantiomerically pure this compound, are employed qingmupharm.com. Additionally, resolution processes, such as diastereomeric salt formation, can be utilized to separate the desired enantiomer from racemic mixtures qingmupharm.com. The goal is to develop processes that are efficient, cost-effective, and scalable for manufacturing this compound API (Active Pharmaceutical Ingredient) researchgate.netqingmupharm.com.

Comparative Preclinical Pharmacology and Mechanistic Distinctions of Mirogabalin

Comparative Binding Profiles with Gabapentin (B195806) and Pregabalin (B1679071)

Mirogabalin (B560033), gabapentin, and pregabalin all exert their therapeutic effects by binding to the α2δ subunits of VGCCs. nih.govnih.govnih.gov These subunits modulate calcium channel current kinetics and facilitate the trafficking of the channel to the cell membrane. nih.govdrugbank.comthieme-connect.com

In in vitro studies using cell membrane fractions expressing human α2δ-1 or α2δ-2 subunits, this compound demonstrated higher binding affinities for both α2δ-1 and α2δ-2 subunits compared to pregabalin. tandfonline.comfrontiersin.orgnih.govfrontiersin.org The equilibrium dissociation constant (Kd) values indicate that a lower Kd signifies a stronger binding affinity. nih.govmedex.com.bd

For human α2δ-1 subunits, this compound's Kd was 13.5 nmol/L, while pregabalin's was 62.5 nmol/L. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org For human α2δ-2 subunits, this compound's Kd was 22.7 nmol/L, and pregabalin's was 125.0 nmol/L. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org Gabapentin is also known to bind with greater affinity to α2δ-1 (Kd = 59 nmol/L) compared to α2δ-2 (Kd = 153 nmol/L). nih.govmedex.com.bd While this compound exhibits greater affinity for α2δ-1 than α2δ-2, similar to pregabalin, no clear subtype selectivity between α2δ-1 and α2δ-2 was observed for either drug based solely on Kd values. tandfonline.comfrontiersin.org

Table 1: Comparative Binding Affinities (Kd) for α2δ Subunits

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) |

| This compound | 13.5 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org | 22.7 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org |

| Pregabalin | 62.5 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org | 125.0 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org |

| Gabapentin | 59 nih.govmedex.com.bd | 153 nih.govmedex.com.bd |

A key distinction of this compound lies in its dissociation kinetics. The dissociation half-life (t1/2) is considered an important factor influencing the duration of pharmacological effects and in vivo target selectivity. tandfonline.comtandfonline.com

This compound exhibits a notably slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdsemanticscholar.orgresearchgate.net Specifically, the dissociation half-life of this compound from α2δ-1 was 11.1 hours, while from α2δ-2 it was 2.4 hours. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com In contrast, pregabalin showed a similar dissociation half-life from both α2δ-1 and α2δ-2 subunits, approximately 1.4 hours. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com The dissociation rate constant (Koff) for this compound from α2δ-1 is 0.0627 h-1, and from α2δ-2 is 0.2837 h-1. frontiersin.orgnih.govfrontiersin.orgmedex.com.bdnih.gov For pregabalin, the Koff values are similar for both subunits (0.5051 h-1 for α2δ-1 and 0.5103 h-1 for α2δ-2). nih.govmedex.com.bd This slower dissociation from α2δ-1 for this compound, relative to pregabalin, is considered a significant factor in its sustained analgesic effects. tandfonline.comfrontiersin.orgnih.govfrontiersin.orgmedex.com.bdnih.gov

Table 2: Comparative Dissociation Kinetics from α2δ Subunits

| Compound | Subunit | Dissociation Half-Life (t1/2) (h) | Dissociation Rate Constant (Koff) (h-1) |

| This compound | Human α2δ-1 | 11.1 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com | 0.0627 frontiersin.orgnih.govfrontiersin.orgmedex.com.bdnih.gov |

| Human α2δ-2 | 2.4 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com | 0.2837 frontiersin.orgnih.govfrontiersin.orgmedex.com.bdnih.gov | |

| Pregabalin | Human α2δ-1 | 1.4 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com | 0.5051 nih.govmedex.com.bd |

| Human α2δ-2 | 1.4 tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdtandfonline.com | 0.5103 nih.govmedex.com.bd |

Differential Preclinical Efficacy and Safety Margins

This compound has demonstrated distinct preclinical efficacy and safety margins compared to pregabalin. tandfonline.comfrontiersin.orgnih.govtandfonline.comsemanticscholar.org

In animal models of neuropathic pain, this compound has shown potent and long-lasting analgesic effects. nih.govtandfonline.comneuroservice.com For instance, in partial sciatic nerve ligation (PSL) rats, oral administration of this compound (3 mg/kg and 10 mg/kg) resulted in paw withdrawal thresholds that peaked at 4 hours and remained effective for 6–8 hours. tandfonline.comtandfonline.com In contrast, pregabalin (30 mg/kg) peaked at 4 hours but decreased to baseline levels within 6 hours. tandfonline.comtandfonline.com

In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound exhibited a more potent and sustained analgesic effect than pregabalin. tandfonline.comtandfonline.com The 50% effective dose (ED50) for analgesic effects on Day 1 was 4.4 mg/kg for this compound and 26.8 mg/kg for pregabalin, indicating this compound's approximately 6.09-fold greater potency in this model. tandfonline.com Studies in α2δ-1 (R217A) mutant mice indicated that this compound's analgesic effect is exerted via binding to the α2δ-1 subunit, similar to pregabalin and gabapentin. tandfonline.com

To assess central nervous system (CNS)-related effects, motor coordination and spontaneous locomotor activities were evaluated using the rota-rod test and Supermex system, respectively. tandfonline.comtandfonline.com Both this compound and pregabalin reduced motor coordination and spontaneous locomotor activities at certain doses. tandfonline.comtandfonline.com

However, this compound demonstrated wider safety margins between CNS side effects and analgesic effects. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgtandfonline.comsemanticscholar.org The safety margins were calculated by dividing the ED50 values for CNS side effects by those for analgesic effects in STZ-induced diabetic rats. tandfonline.comtandfonline.com this compound's safety margins were approximately 2.4–5.3 fold higher than those of pregabalin. tandfonline.com In the rota-rod test, this compound's safety index was 2.1, compared to 0.4 for pregabalin. tandfonline.comsemanticscholar.org In the locomotor activity test, this compound's safety index was 10.0, compared to 4.2 for pregabalin. tandfonline.comsemanticscholar.org Preclinical studies have shown that this compound (10 mg/kg) did not affect motor function in healthy mice, including locomotor activity, wheel activity, and coordinated movement, whereas gabapentin (100 mg/kg) and pregabalin (30 mg/kg) decreased motor function, suggesting sedative effects for the latter two at these doses. frontiersin.orgnih.govresearchgate.net

Table 3: Comparative Preclinical Safety Margins

| Compound | Assay | Analgesic Effect ED50 (mg/kg) (STZ-induced diabetic model) tandfonline.comtandfonline.com | CNS Side-Effect ED50 (mg/kg) tandfonline.comtandfonline.com | Safety Margin (CNS ED50 / Analgesic ED50) tandfonline.comtandfonline.com |

| This compound | Motor coordination (rota-rod test) | 4.4 tandfonline.comtandfonline.com | 9.4 tandfonline.comtandfonline.com | 2.1 tandfonline.comtandfonline.comsemanticscholar.org |

| Spontaneous locomotor activity | 4.4 tandfonline.comtandfonline.com | 43.9 tandfonline.comtandfonline.com | 10.0 tandfonline.comtandfonline.comsemanticscholar.org | |

| Pregabalin | Motor coordination (rota-rod test) | 26.8 tandfonline.comtandfonline.com | 11.7 tandfonline.comtandfonline.com | 0.4 tandfonline.comtandfonline.comsemanticscholar.org |

| Spontaneous locomotor activity | 26.8 tandfonline.comtandfonline.com | 111.8 tandfonline.comtandfonline.com | 4.2 tandfonline.comtandfonline.comsemanticscholar.org |

Mechanistic Implications of Unique Binding Characteristics for Preclinical Outcomes

The unique binding characteristics of this compound, particularly its slower dissociation rate from the α2δ-1 subunit, are believed to contribute significantly to its sustained analgesic effects and potentially wider safety margin for CNS side effects compared to pregabalin. tandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.orgmedex.com.bdnih.gov

The α2δ-1 subunit is strongly upregulated in somatosensory neurons following nerve damage and is considered a key therapeutic target for gabapentinoids in neuropathic pain. nih.govnih.govthieme-connect.com The α2δ-2 subunit, primarily found in the brain (e.g., cerebellum), has been linked to CNS side effects such as ataxia and dizziness. frontiersin.orgnih.govnih.govsemanticscholar.org this compound's high affinity and slow dissociation from α2δ-1 in the dorsal root ganglia (DRG) are thought to lead to greater therapeutic effects, while its lower affinity and faster dissociation from α2δ-2 in the cerebellum may result in fewer CNS adverse drug reactions. nih.govsemanticscholar.org This differential kinetic profile, rather than solely binding affinity, is proposed to explain the improved preclinical outcomes observed with this compound. nih.govmedex.com.bd this compound's mechanism of action involves reducing excessive excitatory neurotransmitter release by inhibiting Ca2+ influx, similar to pregabalin and gabapentin. tandfonline.comtandfonline.comneuroservice.comresearchgate.net Furthermore, this compound has been shown to inhibit N-type calcium channel currents in rat dorsal root ganglion (DRG) neurons. tandfonline.comfrontiersin.orgtandfonline.comneuroservice.comresearchgate.net In animal models, this compound has demonstrated both supraspinal and spinal actions in ameliorating neuropathic pain, involving the recruitment of the descending noradrenergic pain inhibitory system through spinal activation of α2-adrenergic receptors. frontiersin.org Binding to the α2δ-1 subunit appears to be essential for this compound's pain relief efficacy. frontiersin.orgtandfonline.com

Emerging Research Avenues and Future Directions for Mirogabalin

Exploration of Mirogabalin's Role in Preclinical Models of Neurodegeneration

Currently, there is a notable absence of direct preclinical studies investigating the therapeutic effects of This compound (B560033) in established animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, or amyotrophic lateral sclerosis. The existing preclinical research has predominantly focused on its analgesic properties in models of neuropathic and inflammatory pain. nih.govnih.govresearchgate.net

However, the foundational mechanism of this compound, which involves the modulation of calcium ion influx in the central nervous system, presents a compelling rationale for its investigation in neurodegenerative contexts. researchgate.net Dysregulated calcium homeostasis is a known contributor to neuronal damage in various neurodegenerative disorders. Therefore, future preclinical research is warranted to explore whether this compound's ability to modulate calcium channels could confer neuroprotective effects in these disease models. Such studies would be crucial in determining its potential to slow disease progression or alleviate symptoms associated with these debilitating conditions.

Investigating the Interplay Between Calcium Channel Modulation and Neuroinflammatory Processes in Preclinical Settings

Recent preclinical evidence has begun to shed light on the anti-inflammatory properties of this compound, suggesting a significant interplay between its primary mechanism of action and the modulation of neuroinflammatory pathways. A 2023 study utilizing a mouse model of neuropathic pain demonstrated that repeated intraperitoneal administration of this compound effectively prevents the activation of microglia and macrophages in the spinal cord, which is a key cellular response in neuroinflammation.

Furthermore, this study revealed that this compound treatment leads to a reduction in the levels of the p38 MAPK signaling pathway, which is closely associated with neuropathic pain. The research also highlighted a significant decrease in the pronociceptive chemokines CCL2 and CCL5, both of which are instrumental in the development of mechanical and thermal hypersensitivity. These findings provide the first direct evidence of this compound's capacity to modulate neuroinflammatory responses at the cellular and molecular level in a preclinical model.

This emerging data suggests that the therapeutic effects of this compound may extend beyond simple calcium channel blockade to encompass a more complex immunomodulatory role. Future preclinical investigations are essential to further elucidate these mechanisms and to explore their relevance in a broader range of neurological conditions where neuroinflammation is a key pathological feature.

Potential for Preclinical Combinatory Regimens with Other Pharmacological Agents

The potential for this compound to be used in combination with other pharmacological agents to enhance therapeutic outcomes is a promising area of preclinical investigation. Research in a mouse model of neuropathic pain has shown that this compound can improve the antinociceptive effects of both opioids and ketamine. frontiersin.org This suggests a synergistic interaction that could potentially allow for lower doses of these agents, thereby reducing their associated side effects while maintaining or even enhancing their analgesic efficacy.

While clinical studies have explored the co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs), the focus of this article remains on preclinical data. researchgate.net The preclinical findings with opioids and ketamine underscore the potential of this compound to be a valuable component of multimodal analgesic strategies. frontiersin.org Further preclinical studies are warranted to explore combinations with other classes of drugs, such as antidepressants, which are also used in the management of chronic pain. These investigations will be crucial in identifying novel therapeutic strategies that leverage pharmacological synergy to provide more effective and safer treatment options.

Further Elucidation of this compound's Mechanistic Advantages in Preclinical Models

A key area of ongoing research is the further elucidation of this compound's mechanistic advantages over other gabapentinoids, such as pregabalin (B1679071). nih.govresearchgate.net Preclinical studies have consistently highlighted the unique binding characteristics of this compound to the α₂δ subunits of voltage-gated calcium channels as a primary source of its enhanced therapeutic profile. nih.govresearchgate.netresearchgate.net

This compound exhibits a more potent and selective binding affinity for both the α₂δ-1 and α₂δ-2 subunits compared to pregabalin. nih.gov Crucially, it demonstrates a significantly slower dissociation rate from the α₂δ-1 subunit, which is the primary therapeutic target for its analgesic effects. nih.govnih.gov This slower "off-rate" is believed to contribute to a more potent and sustained analgesic effect, as observed in rat models of neuropathic pain. nih.gov

Conversely, this compound dissociates more rapidly from the α₂δ-2 subunit, which is more closely associated with central nervous system side effects. nih.gov This differential binding kinetic is thought to provide a wider safety margin, potentially explaining the superior safety indices of this compound compared to pregabalin in preclinical evaluations of motor coordination and locomotor activity. nih.govresearchgate.net

Interactive Data Table: Binding Characteristics of this compound vs. Pregabalin

| Compound | Subunit | Dissociation Half-Life (hours) |

| This compound | α₂δ-1 | 11.1 |

| α₂δ-2 | 2.4 | |

| Pregabalin | α₂δ-1 | 1.4 |

| α₂δ-2 | 1.4 |

This table is based on preclinical in vitro data and illustrates the differential binding kinetics of this compound and Pregabalin to the α₂δ subunits of voltage-gated calcium channels. nih.gov

These distinct pharmacological properties underscore the mechanistic advantages of this compound and provide a strong basis for its continued investigation and clinical use. Future preclinical research will likely focus on further exploring the downstream consequences of these unique binding characteristics on neuronal signaling and plasticity.

Q & A

Q. What experimental models are used to evaluate mirogabalin's analgesic efficacy, and how do they inform clinical trial design?

this compound's efficacy is primarily assessed in preclinical neuropathic pain models, such as partial sciatic nerve ligation (PSL) rats and streptozotocin (STZ)-induced diabetic rats. These models demonstrate its potent and prolonged analgesic effects compared to pregabalin, attributed to its high affinity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) . The dissociation half-life of this compound from α2δ-1 (11.1 hours) versus α2δ-2 (2.4 hours) informs its sustained effects despite low plasma concentrations, guiding dose-titration strategies in clinical trials .

Q. How is this compound's pharmacokinetic (PK) profile characterized in healthy populations, and what are its implications for dosing?

this compound exhibits linear PK with dose-proportional exposure, primarily excreted renally (97% unchanged). Its terminal half-life ranges from 2–5 hours, supporting twice-daily (BID) dosing. Phase I studies in healthy Chinese participants confirmed safety at single doses (5–15 mg) and multiple doses (15 mg BID), with renal clearance (CLr) as a critical factor for dose adjustments in renal impairment .

Q. What primary endpoints are validated for assessing this compound's efficacy in phase 3 trials for diabetic peripheral neuropathic pain (DPNP)?

The weekly Average Daily Pain Score (ADPS) is the gold-standard primary endpoint. In a phase 3 trial, this compound (15 mg BID) showed a statistically significant reduction in ADPS (LS mean difference: −0.39 vs. placebo, p=0.0301). Secondary endpoints include Patient Global Impression of Change (PGIC) and EuroQoL-5D-5L (EQ-5D-5L) to evaluate quality of life .

Advanced Research Questions

Q. How should researchers address discrepancies between primary and secondary endpoint outcomes in this compound trials?

Inconsistent secondary outcomes (e.g., SF-MPQ VAS scores) may arise from high placebo responses or population-specific factors. Sensitivity analyses and stratification by baseline covariates (e.g., creatinine clearance) are recommended to validate robustness. For example, a phase 3 DPNP trial maintained primary efficacy despite imbalances in secondary endpoints by applying mixed-model repeated measures (MMRM) .

Q. What methodologies optimize this compound dosing in patients with renal impairment?

Dose adjustments are critical for moderate-to-severe renal impairment (CrCl <60 mL/min). Pharmacokinetic modeling recommends reducing doses by 50% in moderate impairment (CrCl 30–59 mL/min) and 75% in severe impairment (CrCl <30 mL/min). Post-hoc analyses of phase 3 data support these adjustments to mitigate adverse events (AEs) like dizziness and somnolence .

Q. What explains this compound's sustained analgesic effects despite rapid plasma clearance in preclinical models?

this compound's prolonged binding to α2δ-1 subunits enables cumulative analgesic effects with repeated dosing. In STZ-induced diabetic rats, paw withdrawal thresholds improved progressively over 5 days despite undetectable plasma levels, contrasting with pregabalin’s transient effects. This pharmacodynamic property supports once-daily dosing in early clinical development .

Q. How does this compound's safety profile compare to pregabalin in long-term neuropathic pain management?

this compound demonstrates comparable tolerability to pregabalin, with lower incidence of central nervous system (CNS) AEs (e.g., somnolence: 6.1% vs. 10–20% for pregabalin). However, hyperuricemia (12.8% vs. 6.6% placebo) emerged as a distinct AE in Chinese populations, necessitating monitoring in long-term studies .

Q. What are the challenges in extrapolating this compound's efficacy from peripheral to central neuropathic pain (CNeP)?

A 52-week open-label study in CNeP (spinal cord injury, stroke, Parkinson’s disease) confirmed this compound's safety, but efficacy varied by etiology. Post-stroke pain showed greater SF-MPQ improvements than Parkinson’s-related pain, highlighting the need for etiology-specific subgroup analyses and adaptive trial designs .

Methodological Considerations

- Data Gaps : Long-term (>52 weeks) safety data in diverse populations and head-to-head trials against gabapentinoids are lacking.

- Confounding Factors : High placebo responses in Asian trials necessitate region-stratified randomization .

- Analytical Tools : Population PK/PD modeling and machine learning may optimize dosing in comorbid populations (e.g., renal/hepatic impairment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.